molecular formula C7H14 B13780073 2-Ethyl-3-methylbut-1-ene CAS No. 7357-93-9

2-Ethyl-3-methylbut-1-ene

Cat. No.: B13780073
CAS No.: 7357-93-9
M. Wt: 98.19 g/mol
InChI Key: ADHCYQWFCLQBFG-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-butene is an organic compound with the molecular formula C7H14. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as 2-ethyl-3-methylbut-1-ene and 3-methyl-2-ethyl-1-butene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methyl-butene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols. For instance, 2-ethyl-3-methyl-1-butanol can be dehydrated using an acid catalyst to produce 2-ethyl-3-methyl-butene.

Industrial Production Methods: In industrial settings, the production of 2-ethyl-3-methyl-butene often involves catalytic cracking of larger hydrocarbons. This process breaks down complex molecules into simpler ones, including alkenes like 2-ethyl-3-methyl-butene .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methyl-butene undergoes various chemical reactions typical of alkenes, including:

    Addition Reactions: These include hydrogenation, halogenation, and hydrohalogenation.

    Oxidation Reactions: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds. For instance, oxidation with potassium permanganate can yield a diol.

    Polymerization: Alkenes can undergo polymerization to form long-chain polymers. This is particularly relevant in the production of synthetic materials.

Common Reagents and Conditions:

    Hydrogenation: Uses hydrogen gas and a metal catalyst such as palladium or platinum.

    Halogenation: Involves halogens like chlorine or bromine, often in an inert solvent.

    Oxidation: Utilizes oxidizing agents like potassium permanganate or osmium tetroxide.

Major Products:

Scientific Research Applications

2-Ethyl-3-methyl-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-3-methyl-butene in chemical reactions typically involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond reacts with hydrogen gas in the presence of a catalyst, leading to the formation of a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

2-Ethyl-3-methyl-butene can be compared with other alkenes such as:

    2-Methyl-2-butene: Similar in structure but with different substituents.

    3-Methyl-1-butene: Another isomer with a different arrangement of the carbon chain.

    2-Methyl-1-butene: Differing in the position of the double bond.

Uniqueness: 2-Ethyl-3-methyl-butene is unique due to its specific branching and the position of its double bond, which influences its reactivity and the types of reactions it can undergo .

Properties

CAS No.

7357-93-9

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

2-methyl-3-methylidenepentane

InChI

InChI=1S/C7H14/c1-5-7(4)6(2)3/h6H,4-5H2,1-3H3

InChI Key

ADHCYQWFCLQBFG-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C(C)C

Origin of Product

United States

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